N-(1-isopropyl-4-piperidinyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(1-isopropyl-4-piperidinyl)-2,3-dimethoxybenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, an isopropyl group, and a dimethoxybenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-4-piperidinyl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the piperidine derivative with 2,3-dimethoxybenzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-isopropyl-4-piperidinyl)-2,3-dimethoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may serve as a ligand in receptor studies, helping to elucidate the binding interactions and mechanisms of various biological targets.
Medicine: The compound’s structure suggests potential pharmacological applications, such as acting as an inhibitor or modulator of specific enzymes or receptors, which could be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-4-piperidinyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
- N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
- 2-fluoro-N-(1-isopropyl-4-piperidinyl)benzamide
- 4-isopropyl-N-(1-isopropyl-4-piperidinyl)benzamide
Comparison: N-(1-isopropyl-4-piperidinyl)-2,3-dimethoxybenzamide stands out due to the presence of the dimethoxy groups on the benzene ring, which can influence its chemical reactivity and binding properties
Properties
IUPAC Name |
2,3-dimethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)19-10-8-13(9-11-19)18-17(20)14-6-5-7-15(21-3)16(14)22-4/h5-7,12-13H,8-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYAQRWVUVRMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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